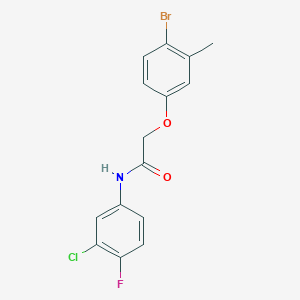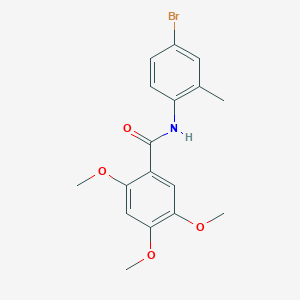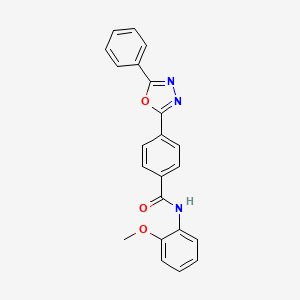
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:
-
Formation of the Phenoxy Intermediate
Starting Materials: 4-bromo-3-methylphenol and 2-chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Product: 2-(4-bromo-3-methylphenoxy)acetyl chloride.
-
Amidation Reaction
Starting Materials: 2-(4-bromo-3-methylphenoxy)acetyl chloride and 3-chloro-4-fluoroaniline.
Reaction Conditions: The reaction is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in polar aprotic solvents at moderate temperatures.
Products: Substituted derivatives of the original compound.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized forms of the compound, potentially leading to the formation of carboxylic acids or ketones.
-
Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Typically performed in anhydrous conditions.
Products: Reduced derivatives, such as amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, if it acts as an enzyme inhibitor, it could block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3-methylphenoxy)-N-(3-chlorophenyl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(4-bromo-3-methylphenoxy)-N-(4-fluorophenyl)acetamide: Lacks the chlorine atom, potentially altering its chemical properties and applications.
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents may enhance its effectiveness in specific applications compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClFNO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-10-2-5-14(18)13(17)7-10/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQFHUXXSALEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine](/img/structure/B3515627.png)

![4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3515638.png)
![4-allyl-1-[(4-methoxyphenyl)amino]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3515645.png)
![5-({[(4-chlorophenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B3515649.png)
![1-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B3515658.png)
![2-(5-{[(3-acetylphenyl)amino]sulfonyl}-4-chloro-2-methylphenoxy)acetamide](/img/structure/B3515666.png)

![3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid](/img/structure/B3515674.png)
![4-[(benzylthio)methyl]-N-(2-methylbenzyl)benzamide](/img/structure/B3515680.png)
![1-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B3515688.png)
![N-[(2-iodophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B3515694.png)
![2-(3-methoxyphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3515709.png)
![N-(2-{[2-(2-bromo-4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3515715.png)
